molecular formula C10H16O4 B13898315 [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Cat. No.: B13898315
M. Wt: 200.23 g/mol
InChI Key: YBEBOPPYUVOMSP-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with hydroxymethyl and acetate ester groups. The compound’s bicyclic framework suggests stability comparable to other bicyclo[2.2.1]heptane derivatives, which are often utilized in pharmaceuticals and fragrances due to their rigid, three-dimensional structures .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

[4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate

InChI

InChI=1S/C10H16O4/c1-8(12)13-7-10-4-2-9(6-11,14-10)3-5-10/h11H,2-7H2,1H3

InChI Key

YBEBOPPYUVOMSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(O1)(CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the Diels-Alder reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate and structurally related compounds:

Compound Core Structure Functional Groups Key Properties/Applications References
[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate 7-oxabicyclo[2.2.1]heptane Hydroxymethyl, acetate ester Potential intermediate for pharmaceuticals
Hexyl acetate Linear alkyl chain Acetate ester Solvent, flavoring agent
1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane 7-oxabicyclo[2.2.1]heptane Methyl, isopropyl substituents Fragrance component (e.g., cineole analogs)
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane Thia, azabicyclo, carboxylic acid Antibiotic derivatives (e.g., β-lactams)
[(1SR,2R,4SR,E)-3-(4-{(E)-[...]bicyclo[2.2.1]heptan-1-yl]methanesulfonic acid Bicyclo[2.2.1]heptane Sulfonic acid, aryl substituents Impurity in synthetic drug intermediates

Key Observations :

Functional Group Diversity : The hydroxymethyl group distinguishes it from simpler bicyclic ethers (e.g., 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane), enabling further derivatization for drug synthesis .

Biological Relevance : Compared to β-lactam-containing bicyclo[3.2.0]heptanes (e.g., dimethyl-7-oxo-4-thia-1-azabicyclo[...]), the target compound lacks nitrogen or sulfur heteroatoms, suggesting divergent pharmacological pathways .

Synthetic Utility : Its structure aligns with intermediates in statin synthesis (e.g., rosuvastatin intermediates mentioned in ), though direct applications remain underexplored .

Research Findings and Data Gaps

  • Purity and Testing : Pharmacopeial standards for related compounds (e.g., crystallinity tests per 〈695〉) suggest rigorous quality control may apply to the target compound .
  • Stability : Bicyclic ethers like cineole exhibit high thermal stability, implying similar resilience in the target compound .

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